2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core. The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often necessary to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-(4-bromophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-(4-methylphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-15-12-7-16-13(19)11-6-10(17-18(11)12)8-2-4-9(14)5-3-8/h2-6,12,15H,7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMSUDIJISANPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNC(=O)C2=CC(=NN12)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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